Lithium 3-methylpyridine-4-sulfinate
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Overview
Description
Lithium 3-methylpyridine-4-sulfinate: is an organolithium compound with the molecular formula C6H6LiNO2S It is a lithium salt of 3-methylpyridine-4-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 3-methylpyridine-4-sulfinate can be synthesized through the reaction of 3-methylpyridine-4-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
C6H6NO2S+LiOH→C6H6LiNO2S+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium 3-methylpyridine-4-sulfinate can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: Lithium 3-methylpyridine-4-sulfinate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery research.
Industry: In the materials science field, this compound is used in the preparation of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which lithium 3-methylpyridine-4-sulfinate exerts its effects involves the interaction of the sulfinic group with various molecular targets. The sulfinic group can act as a nucleophile, participating in substitution reactions. Additionally, the lithium ion can stabilize the compound and facilitate its reactivity in various chemical processes.
Comparison with Similar Compounds
- Lithium 3-methylpyridine-4-sulfonate
- Lithium 3-methylpyridine-4-sulfide
- Lithium 3-methylpyridine-4-sulfoxide
Comparison: Lithium 3-methylpyridine-4-sulfinate is unique due to the presence of the sulfinic group, which imparts distinct reactivity compared to sulfonates, sulfides, and sulfoxides. The sulfinic group is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
lithium;3-methylpyridine-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-4-7-3-2-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBESLRANLOQPLP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CN=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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